[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid
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Overview
Description
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid is an organic compound with the molecular formula C13H8Cl2O4S It is known for its unique structure, which includes both dichlorophenoxy and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with thiophene-2-carbonyl chloride in the presence of a base, followed by esterification with chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of chloro groups with other functional groups .
Scientific Research Applications
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure but lacking the thiophene moiety.
Thiophene-2-acetic acid: Shares the thiophene ring but differs in the acetic acid substitution pattern.
Thiophene-3-acetic acid: Another isomer of thiophene acetic acid with different substitution.
Uniqueness
[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid is unique due to its combination of dichlorophenoxy and thiophene functionalities, which confer distinct chemical reactivity and potential biological activities. This dual functionality is not commonly found in similar compounds, making it a valuable subject for research and application .
Properties
CAS No. |
75819-64-6 |
---|---|
Molecular Formula |
C12H8Cl2O3S |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-(2,3-dichloro-4-thiophen-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-11-7(9-2-1-5-18-9)3-4-8(12(11)14)17-6-10(15)16/h1-5H,6H2,(H,15,16) |
InChI Key |
GPOMSMADYCBSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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